4-[(4-Chlorophenyl)methoxy]benzonitrile

Solid-Phase Synthesis Automated Dispensing Benzonitrile Intermediate

Liquid 4-alkoxybenzonitriles hinder parallel synthesis due to manual liquid handling. 4-[(4-Chlorophenyl)methoxy]benzonitrile (99°C mp) is a crystalline solid that enables automated solid dispensing for rapid SAR library construction. • Provides halogen-bonding Cl handle for kinase inhibitor design, as seen in key patents. • Crystallinity simplifies purification and improves storage stability vs. liquid analogs. • Consistent supply as a high-purity solid reduces procurement risk for API intermediate scale-up.

Molecular Formula C14H10ClNO
Molecular Weight 243.69 g/mol
CAS No. 79185-31-2
Cat. No. B1621502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(4-Chlorophenyl)methoxy]benzonitrile
CAS79185-31-2
Molecular FormulaC14H10ClNO
Molecular Weight243.69 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1COC2=CC=C(C=C2)C#N)Cl
InChIInChI=1S/C14H10ClNO/c15-13-5-1-12(2-6-13)10-17-14-7-3-11(9-16)4-8-14/h1-8H,10H2
InChIKeyYZXBHIMDKJEWFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-[(4-Chlorophenyl)methoxy]benzonitrile: Key Benzonitrile Building Block


4-[(4-Chlorophenyl)methoxy]benzonitrile (CAS 79185-31-2) is a specialized, crystalline benzonitrile derivative characterized by a 4-chlorobenzyl ether substituent [1]. It belongs to the class of para-substituted benzonitriles, which are fundamental intermediates in the synthesis of liquid crystal materials, pharmaceuticals, and agrochemicals [2]. Its structural motif, featuring a rigid aromatic core, a polar nitrile group, and a halogenated benzyl tail, positions it as a modular scaffold for structure-activity relationship (SAR) studies, particularly where precise modulation of electronic effects and molecular geometry is required [3]. Unlike simple alkyl- or alkoxy-benzonitriles, the introduction of the 4-chlorobenzyl group significantly alters both the physical state and packing efficiency, making it a distinct entity for solid-phase applications.

1 Crystalline solid enables solid-phase synthesis and automated powder dispensing.
2 Defined melting point supports rapid purity confirmation by melting point apparatus.
3 Chlorobenzyl substituent provides electronic tuning handle for kinase inhibitor SAR.

4-[(4-Chlorophenyl)methoxy]benzonitrile: Not a Drop-in Replacement


Substituting 4-[(4-Chlorophenyl)methoxy]benzonitrile with a generic benzonitrile analog like 4-methoxybenzonitrile or 4-benzyloxybenzonitrile is not a like-for-like replacement. The critical differentiator is its physical state at standard laboratory temperatures. Simple 4-alkoxybenzonitriles are often liquids, making them unsuitable for solid-phase synthesis or gravimetric dispensing without specialized equipment [1]. Even a close structural relative like 4-benzyloxybenzonitrile is a solid but exhibits a similar melting point range . The specific 99°C melting point of 4-[(4-Chlorophenyl)methoxy]benzonitrile provides a distinct thermal processing window and is an indicator of its purity and crystalline packing efficiency, which is directly relevant to its procurement as a high-purity solid intermediate [2]. This translates to differential ease of handling, storage stability, and suitability for automated solid-dispensing workflows.

Target Compound
Crystalline solid; melting point 99 °C (sharp).
Suitable for solid-phase protocols and gravimetric dispensing.
Common Analogs
4-Methoxybenzonitrile: liquid at RT; requires liquid handling, adds solvent weight.
4-Benzyloxybenzonitrile: solid but lower, broader melting range (94–98 °C); thermal processing window may shift.

4-[(4-Chlorophenyl)methoxy]benzonitrile: Comparative Evidence vs. Analogs


Solid-State Handling vs. 4-Methoxybenzonitrile

A primary procurement decision driver is the physical state at ambient temperature. 4-[(4-Chlorophenyl)methoxy]benzonitrile is a crystalline solid with a melting point of 99°C, making it directly compatible with solid-phase synthesis reactors and automated powder dispensing platforms [1]. In contrast, a fundamental analog, 4-methoxybenzonitrile, is a liquid at room temperature, which necessitates liquid handling systems, introduces solvent weight inaccuracies, and limits its use in solid-support chemistry [2]. This difference eliminates the need for additional formulation steps when a solid intermediate is required.

Solid-State Handling
Cross-study comparable
Target: crystalline solid; Mp 99 °C
Comparator: 4-methoxybenzonitrile — liquid at RT
Enables solid-phase synthesis without solvent loading.
Eliminates need for liquid-dispensing equipment.
Solid-Phase Synthesis Automated Dispensing Benzonitrile Intermediate

Thermal Processing Window vs. 4-Benzyloxybenzonitrile

While both 4-[(4-Chlorophenyl)methoxy]benzonitrile and its common analog 4-benzyloxybenzonitrile are solids, their melting point ranges provide a basis for differentiation. The target compound displays a sharp melting point of 99°C [1], whereas commercial 4-benzyloxybenzonitrile typically ranges from 94-98°C . The specific higher value of the target compound suggests a different crystal packing energy, which can be an advantageous indicator of higher purity or a more stable polymorphic form upon procurement, as a sharp, high melting point is often correlated with a more uniform crystalline phase .

Melting Point
Cross-study comparable
Target: 99 °C (sharp)
Comparator: 4-benzyloxybenzonitrile 94–98 °C
Facilitates purity QC by melting point verification.
Sharper profile suggests more uniform crystal phase.
Thermal Analysis Crystallization Purity Assessment

Electronic Modulation Potential in TBK1/IKKε Inhibition

The benzonitrile core with a 4-chlorobenzyloxy substituent is a validated scaffold for inhibiting TANK-binding kinase 1 (TBK1) and IKKε, which are key regulators in cancer and inflammatory diseases [1]. Within this chemical class, the 4-chlorobenzyl group is a critical pharmacophoric element that can be tuned. For instance, a closely related analog in the same patent family (US8969335) with a 4-fluoro substituent on the benzyl ring showed an IC50 of 860 nM for TBK1 inhibition [2]. The presence of the chlorine atom in the target compound allows for distinct halogen bonding interactions and altered pharmacokinetic profiles compared to hydrogen, methyl, or fluoro analogs, providing a specific electronic handle for medicinal chemists to optimize potency and selectivity [3].

TBK1/IKKε Inhibition
Class-level inference
Scaffold validated in patent series; exact IC50 not reported. 4-Fluoro analog: IC50 860 nM.
Supports halogen-dependent SAR exploration.
Data to verify in target kinase assays.
Kinase Inhibition Drug Discovery SAR

Crystalline Packing Efficiency for Material Science

4-[(4-Chlorophenyl)methoxy]benzonitrile possesses a calamitic (rod-like) molecular shape that is fundamental for the formation of liquid crystalline mesophases [1]. The terminal chlorine atom is known to significantly influence the packing of such mesogens. While specific mesophase transition temperatures for this compound are not yet published in peer-reviewed literature, comparative studies on halogen-substituted benzonitrile liquid crystals show that replacing a terminal hydrogen with chlorine systematically elevates the crystal-to-nematic transition temperature by 10-30°C due to enhanced dipole-dipole and halogen-halogen interactions [2]. This makes the target compound a preferred core unit for developing new liquid crystal mixtures with broadened nematic ranges compared to its unsubstituted (4-benzyloxybenzonitrile) or fluoro-substituted counterparts.

Mesogen Packing
Class-level inference
Predicted to raise clearing point by 10–30 °C vs. non-halogenated analogs.
Informs liquid crystal formulation design.
Transition data not yet peer-reviewed; DSC/POM recommended.
Liquid Crystals Crystal Engineering Mesogen Design

4-[(4-Chlorophenyl)methoxy]benzonitrile: Procurement-Driven Applications


Medicinal Chemistry: TBK1/IKKε Inhibitor SAR

Research groups engaged in synthesizing benzonitrile-based kinase inhibitor libraries can procure 4-[(4-Chlorophenyl)methoxy]benzonitrile as a key intermediate. Its solid nature (99°C melting point) allows for straightforward incorporation into parallel synthesis arrays via automated solid dispensing, a clear advantage over liquid analogs. The chlorine substituent offers a critical handle for halogen bond-driven interactions with the kinase hinge region, a feature non-halogenated analogs cannot replicate [1]. This compound enables exploration of the chemical space claimed in key patents like US8969335 [2].

Liquid Crystal Composites: Broad Nematic Range

For researchers formulating new liquid crystal mixtures, this compound serves as a core mesogen. The 4-chlorobenzyl group is expected to elevate the nematic-to-isotropic liquid transition temperature, extending the operational range of the mixture. This effect, inferred from class-level structure-property relationships of halogenated mesogens, distinguishes it from its parent 4-benzyloxybenzonitrile [3]. Procurement of this specific compound is thus a rational strategic choice for pushing the thermal limits of twisted nematic (TN) and super-twisted nematic (STN) display prototypes.

Process Chemistry: Crystalline Intermediates

In route scouting for active pharmaceutical ingredients (APIs), having a crystalline intermediate is highly advantageous. The sharp melting point of 4-[(4-Chlorophenyl)methoxy]benzonitrile (99°C) not only provides a quick purity check but also facilitates purification by crystallization. This is a significant process advantage over 4-methoxybenzonitrile, which is a liquid and requires distillation, a more energy-intensive and less scalable purification method for high-purity intermediates.

Application
Selection Property
Validation Focus
TBK1/IKKε Inhibitor SAR
Solid-phase compatible intermediate with Cl handle for halogen bonding
Verify kinase inhibition and explore SAR around Cl substituent
Liquid Crystal Composite Design
Chlorinated mesogen core with predicted elevated clearing point
Characterize mesophase transition temperatures by DSC/POM
Process Chemistry: Crystalline Intermediate
Crystalline solid with sharp melting point; may simplify purification by crystallization
Confirm identity and purity by melting point and HPLC

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


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